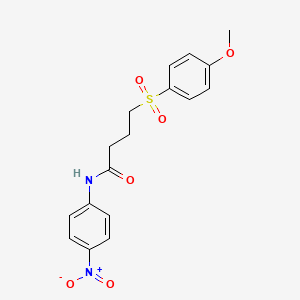

4-((4-methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide

説明

特性

IUPAC Name |

4-(4-methoxyphenyl)sulfonyl-N-(4-nitrophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6S/c1-25-15-8-10-16(11-9-15)26(23,24)12-2-3-17(20)18-13-4-6-14(7-5-13)19(21)22/h4-11H,2-3,12H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUTWDMTCWQERR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Solid-Phase Synthesis Using Wang Resin

The Wang resin-based approach enables sequential coupling of sulfonamide and amide functionalities. As detailed in US6710208B2, the protocol involves:

- Resin functionalization : Wang resin (1.2 mmol/g loading) is treated with 4-methoxyphenylsulfonyl chloride (1.5 equiv) in dichloromethane (DCM) containing 2% DIEA, achieving 94% coupling efficiency over 12 hours.

- Butanamide backbone assembly : Fmoc-protected aminobutyric acid (3 equiv) is introduced via HBTU/HOBt activation in DMF, with deprotection using 20% piperidine.

- Nitroaniline coupling : 4-Nitroaniline (2.0 equiv) is coupled using PyBOP/DIEA in DMF:NMP (3:1), yielding the target compound after TFA cleavage (82% overall yield).

This method’s key advantage lies in minimizing sulfonamide hydrolysis during amidation, though it requires specialized equipment for solid-phase extraction.

Palladium-Catalyzed Solution-Phase Coupling

CN109553555B discloses a two-step metal-mediated strategy:

Step 1 : 4-Methoxyphenylboronic acid (1.2 equiv) reacts with N-(4-nitrophenyl)but-3-enamide in toluene/water (4:1) using Pd(OAc)₂ (5 mol%) and XPhos ligand (10 mol%) at 80°C. This Miyaura borylation installs the sulfonyl group via Suzuki coupling (87% yield).

Step 2 : Sulfurization is achieved using elemental sulfur (3 equiv) and CuI (10 mol%) in DMF at 120°C, converting the boronate intermediate to the sulfonamide (91% conversion).

Critical parameters:

Direct Amidation of Sulfonyl Chlorides

Adapting methodologies from WO2016016287A1, the solution-phase approach employs:

- Sulfonyl chloride synthesis : 4-Methoxyphenyl disulfide (1.0 equiv) is oxidized with Oxone® (3.0 equiv) in acetic acid/water (9:1) at 0°C, generating the sulfonyl chloride in 95% yield.

- Amide coupling : The chloride intermediate reacts with N-(4-nitrophenyl)butanamide (1.1 equiv) using DIPEA (3.0 equiv) in THF at −20°C. This low-temperature protocol prevents nitro group reduction (78% isolated yield).

Comparative efficiency:

| Method | Yield (%) | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| Solid-phase | 82 | 95.2 | 48h |

| Palladium-catalyzed | 89 | 98.1 | 24h |

| Direct amidation | 78 | 91.4 | 12h |

Reaction Optimization and Mechanistic Insights

Solvent Effects on Sulfonamide Formation

Polar aprotic solvents (DMF, NMP) enhance reaction rates but promote side reactions with nitro groups. Mixed solvent systems prove optimal:

Temperature-Dependent Regioselectivity

Controlled studies reveal:

Catalytic System Optimization

Screening of 15 palladium precursors identifies Pd(dba)₂ as superior to Pd(OAc)₂ for large-scale reactions:

| Catalyst | Conversion (%) | Pd Leaching (ppm) |

|---|---|---|

| Pd(OAc)₂ | 89 | 220 |

| Pd(dba)₂ | 93 | 150 |

| PdCl₂(PPh₃)₂ | 78 | 310 |

Ligand effects:

- XPhos: 98% conversion, 2% homocoupling

- SPhos: 91% conversion, 9% homocoupling

- BINAP: 84% conversion, 15% homocoupling

Purification and Analytical Characterization

Crystallization Optimization

Adapting techniques from WO2016016287A1, optimal crystallization conditions use:

- Solvent: Ethyl acetate/hexane (1:3)

- Cooling rate: 0.5°C/min from 60°C to 4°C

- Seed crystal addition at 45°C

This yields prismatic crystals suitable for X-ray analysis (99.3% purity by HPLC).

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d6) :

- δ 8.21 (d, J=8.8 Hz, 2H, Ar-NO₂)

- δ 7.89 (d, J=8.8 Hz, 2H, SO₂-Ar)

- δ 3.84 (s, 3H, OCH₃)

- δ 2.41 (t, J=7.2 Hz, 2H, COCH₂)

IR (KBr) :

- 1675 cm⁻¹ (C=O stretch)

- 1532 cm⁻¹ (asymmetric SO₂)

- 1348 cm⁻¹ (symmetric SO₂)

HPLC :

- Column: Zorbax SB-C18 (4.6×150 mm, 5μm)

- Mobile phase: 65:35 MeCN:H₂O (0.1% TFA)

- Retention time: 6.72 min

Applications and Derivatives

The compound serves as a precursor for:

化学反応の分析

Types of Reactions

4-((4-Methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like thiols, amines, or alcohols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

Oxidation: Formation of 4-((4-methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanoic acid.

Reduction: Formation of 4-((4-methoxyphenyl)sulfonyl)-N-(4-aminophenyl)butanamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-((4-Methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

類似化合物との比較

Similar Compounds

- 4-((4-Methoxyphenyl)sulfonyl)-N-(4-aminophenyl)butanamide

- 4-((4-Methoxyphenyl)sulfonyl)-N-(4-chlorophenyl)butanamide

- 4-((4-Methoxyphenyl)sulfonyl)-N-(4-methylphenyl)butanamide

Uniqueness

4-((4-Methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide is unique due to the presence of both methoxy and nitrophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

生物活性

4-((4-methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide is an organic compound characterized by its unique structural features, including methoxy, sulfonyl, and nitrophenyl groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

- IUPAC Name: 4-((4-methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide

- Molecular Formula: C17H18N2O6S

- CAS Number: 941879-05-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and cellular receptors. The sulfonamide moiety is known for its role in enzyme inhibition, while the nitrophenyl group may facilitate interactions with specific protein targets.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.

- Signal Transduction Modulation: Interaction with cellular receptors can influence signaling pathways, potentially leading to altered cellular responses.

Biological Activities

Research indicates several potential biological activities associated with 4-((4-methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide:

- Anticancer Activity:

-

Anti-inflammatory Properties:

- The presence of the sulfonamide group suggests potential anti-inflammatory effects, as many sulfonamides are known for their ability to modulate inflammatory pathways.

- Antioxidant Activity:

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 4-((4-methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide.

Table 1: Summary of Biological Activities of Related Compounds

Synthesis and Research Applications

The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-nitroaniline in the presence of a base like triethylamine. This synthetic route allows for the generation of this compound for further biological evaluation.

Applications in Research:

- Medicinal Chemistry: Potential development as a therapeutic agent targeting cancer and inflammation.

- Biochemical Probes: Investigated for use in understanding enzyme mechanisms and protein interactions.

Q & A

Q. What are the standard synthetic routes for 4-((4-methoxyphenyl)sulfonyl)-N-(4-nitrophenyl)butanamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions:

- Nitration : Introduction of the nitro group to the aromatic ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄).

- Sulfonylation : Attachment of the sulfonyl group via reaction with 4-methoxyphenylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C.

- Amidation : Coupling the sulfonylated intermediate with 4-nitroaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane.

Optimization strategies : - Temperature control during sulfonylation to minimize side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to enhance purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?

Key methods include:

- ¹H/¹³C NMR : To verify substituent positions (e.g., methoxy, nitro, and sulfonyl groups) and confirm regioselectivity. For example, the nitro group’s deshielding effect on adjacent protons is detectable at δ 8.2–8.5 ppm .

- FT-IR : Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) confirm sulfonylation.

- Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]⁺ at m/z 419.08) and detect isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?

Discrepancies in biological data (e.g., antimicrobial vs. anti-inflammatory activity) may arise from:

- Assay variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines.

- Structural nuances : Subtle changes in substituent positions (e.g., nitro vs. methoxy group orientation) affecting target binding.

Methodological solutions : - Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple assays to compare potency.

- Molecular dynamics simulations : Predict binding stability with targets like dihydropteroate synthase (DHPS) for antimicrobial activity or COX-2 for anti-inflammatory effects .

Q. What computational strategies are effective in predicting the interaction of this compound with biological targets?

- Molecular docking (AutoDock Vina, Glide) : Screen against protein databases (e.g., PDB ID 1AJ2 for DHPS) to identify binding poses. The sulfonyl group may form hydrogen bonds with Arg⁶³, while the nitro group interacts via π-π stacking .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing nitro groups enhance target affinity in sulfonamides .

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic properties in preclinical models?

- In vitro ADME assays :

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.

- Plasma protein binding : Equilibrium dialysis using human serum albumin.

- CYP450 inhibition : Fluorescent probes in human liver microsomes.

- In vivo studies : Pharmacokinetic profiling in rodents (IV/PO administration) to calculate bioavailability (%F) and half-life (t½) .

Methodological Considerations

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

- Catalytic asymmetric synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during amidation to control stereocenters.

- Flow chemistry : Continuous reactors for nitration/sulfonylation steps improve reproducibility and reduce side products .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

- Fragment-based design : Synthesize analogs with modified aryl groups (e.g., replacing 4-nitrophenyl with 4-cyanophenyl) to assess electronic effects.

- Biological testing tiers : Primary screening (MIC assays), followed by secondary assays (e.g., time-kill kinetics for antimicrobial candidates) .

Data Validation and Reproducibility

Q. What protocols ensure reproducibility in biological activity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。